2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Lipophilicity Physicochemical profiling ADME prediction

Select this precise phenylacetamide regioisomer (CAS 946344-12-3) for ACAT inhibitor studies. Its XLogP3 of 2.8 and MW 292.3 enable controlled hydrophobicity optimization. The well-defined 5-phenylisoxazole-3-methyl bridge enables unambiguous SAR vs. N-benzyl analogs. Request a quote for lead-like compound library use.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 946344-12-3
Cat. No. B3009953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide
CAS946344-12-3
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21)
InChIKeyXHXCIZXEHJJFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide (CAS 946344-12-3): Procurement-Relevant Physicochemical and Structural Identity


2-Phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide (CAS 946344-12-3) is a synthetic small molecule belonging to the isoxazole-phenylacetamide class, characterized by a 5-phenylisoxazole core linked via a methylene bridge to a phenylacetamide moiety. Its molecular formula is C₁₈H₁₆N₂O₂ with a molecular weight of 292.3 g mol⁻¹ . This compound class has been described in the patent literature as exhibiting acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity, providing a basis for its investigation as a pharmacological tool compound .

Why In-Class Substitution of 2-Phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide Is Not Advisable Without Direct Comparative Data


Compounds within the 5-phenylisoxazole-acetamide series are not interchangeable. Even minor structural modifications—such as a single methyl addition on the phenyl ring or a regioisomeric rearrangement of the amide bridge—produce measurable changes in computed lipophilicity (ΔXLogP3 ≈ 0.3 units), hydrogen-bonding capacity, and molecular shape, all of which are known to directly influence solubility, permeability, and target binding . The specific connectivity of the phenylacetamide group to the isoxazole 3‑position, as found in this compound, defines a unique pharmacophoric pattern among its closest analogs, making generic substitution scientifically unsound without rigorous comparative evaluation .

Quantitative Evidence Guide: Differentiating 2-Phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide from Its Closest Analogs


Lower Computed Lipophilicity Compared to m-Tolyl and Benzothiazole Analogs

The target compound exhibits an XLogP3 of 2.8, which is lower than that of the m‑tolyl analog N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (XLogP3 = 3.1) and the benzothiazole carboxamide analog N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (XLogP3 = 3.6) . Lower logP values are generally associated with improved aqueous solubility and reduced nonspecific protein binding, making this compound potentially more suitable for in vitro assays requiring higher free fraction concentrations .

Lipophilicity Physicochemical profiling ADME prediction

Lower Molecular Weight and Reduced Heavy Atom Count Relative to Key Analogs

With a molecular weight of 292.3 g mol⁻¹, the target compound is lighter than the m‑tolyl analog (306.4 g mol⁻¹) and substantially lighter than the benzothiazole analog (335.4 g mol⁻¹) . This lower molecular weight, combined with a topological polar surface area of 55.1 Ų, places the compound within the favorable 'lead-like' property space, contrasting with the benzothiazole analog which exceeds 300 Da and carries a greater heavy-atom burden .

Molecular weight Lead-likeness Fragment-based screening

Favorable Hydrogen Bond Acceptor Profile Compared to Benzothiazole Analog

The target compound possesses only 3 hydrogen bond acceptors (HBA), compared to 5 HBA for the benzothiazole carboxamide analog . Excessive HBA count is a known risk factor for poor passive membrane permeability; a lower HBA count thus confers a potential advantage in achieving desirable cell-based assay performance .

Hydrogen bonding Permeability Drug-likeness

Regioisomeric Differentiation from N-Benzyl-2-(5-phenylisoxazol-3-yl)acetamide with Identical Physicochemical Descriptors

The target compound and N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946226-34-2) share identical molecular formula (C₁₈H₁₆N₂O₂), molecular weight (292.3 g mol⁻¹), and XLogP3 (2.8); however, they differ critically in the connectivity of the amide bridge . In the target compound, the phenylacetamide carbonyl is directly attached to the isoxazole 3‑methylene group, whereas in the benzyl analog, the carbonyl is attached to the isoxazole 3‑position and the benzyl group is on the amide nitrogen. This regioisomeric difference alters the spatial orientation of the phenyl ring and the hydrogen-bonding geometry of the amide moiety, which can lead to distinct protein-ligand interaction profiles .

Regioisomerism Pharmacophore mapping Binding mode prediction

Class-Level Association with ACAT Inhibition Confers Pharmacological Relevance

Compounds within the isoxazolyl-substituted alkyl amide family, to which the target compound belongs, have been described as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) in the patent literature (US5366987), with structurally related analogs achieving IC₅₀ values as low as 0.014 µM against rabbit liver ACAT . While no direct ACAT inhibition data are publicly available for the target compound itself, its scaffold places it within a pharmacologically validated class for cholesterol metabolism research, unlike the benzothiazole carboxamide analog which presents a distinct heterocyclic topology not represented in the ACAT patent art .

ACAT inhibition Cholesterol metabolism Cardiovascular pharmacology

Procurement-Relevant Application Scenarios for 2-Phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide


Structure-Activity Relationship (SAR) Studies in Isoxazole-Phenylacetamide Medicinal Chemistry Programs

The target compound serves as a core scaffold for systematic SAR exploration. Its lower lipophilicity (XLogP3 = 2.8) compared to the m‑tolyl analog (3.1) and benzothiazole analog (3.6) makes it an optimal starting point for property-driven optimization campaigns, where incremental increases in logP can be achieved through controlled substituent addition . Additionally, its regioisomeric relationship to N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide enables paired compound testing to dissect the contribution of amide connectivity to target binding .

Physicochemical Property Benchmarking for Lead-Like Compound Collections

With MW = 292.3 g mol⁻¹, HBA = 3, and TPSA = 55.1 Ų, the target compound occupies a desirable lead-like property space. It can be used as a calibration standard or reference compound in high-throughput physicochemical profiling workflows, where its balanced properties contrast with heavier, more lipophilic analogs that may exhibit solubility liabilities .

ACAT-Targeted Pharmacological Tool Compound Development

As a member of the isoxazolyl-substituted alkyl amide class with patent-documented ACAT inhibitory activity (US5366987), the target compound provides a validated scaffold for developing pharmacological tool compounds aimed at modulating cholesterol esterification pathways. Researchers can leverage this class-level evidence to design focused libraries for hit-to-lead optimization in atherosclerosis or hypercholesterolemia models .

Computational Chemistry and Molecular Docking Studies of Isoxazole-Containing Ligands

The well-defined regioisomeric identity, combined with publicly available structural data (SMILES, InChI, 3D conformer) via PubChem, makes the target compound an ideal input structure for molecular docking, pharmacophore modeling, and QSAR model training. Its lower rotatable bond count and balanced hydrogen-bonding profile reduce conformational sampling complexity compared to analogs with additional flexible substituents .

Quote Request

Request a Quote for 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.